2-{[(4-Tert-butylphenyl)carbonyl]amino}-5-methylbenzoic acid
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Overview
Description
2-(4-TERT-BUTYLBENZAMIDO)-5-METHYLBENZOIC ACID is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group attached to the benzamido moiety and a methyl group on the benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYLBENZAMIDO)-5-METHYLBENZOIC ACID typically involves the condensation of 4-tert-butylbenzoyl chloride with 5-methylbenzoic acid in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used include pyridine or triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(4-TERT-BUTYLBENZAMIDO)-5-METHYLBENZOIC ACID can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-TERT-BUTYLBENZAMIDO)-5-METHYLBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-TERT-BUTYLBENZAMIDO)-5-CARBOXYBENZOIC ACID.
Reduction: 2-(4-TERT-BUTYLBENZAMINE)-5-METHYLBENZOIC ACID.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-TERT-BUTYLBENZAMIDO)-5-METHYLBENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-TERT-BUTYLBENZAMIDO)-5-METHYLBENZOIC ACID is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in the inflammatory response. The compound may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
2-(4-TERT-BUTYLBENZAMIDO)BENZOIC ACID: Lacks the methyl group on the benzoic acid moiety.
2-(4-TERT-BUTYLBENZAMIDO)-3-METHYLBENZOIC ACID: The methyl group is positioned differently on the benzoic acid ring.
2-(4-TERT-BUTYLBENZAMIDO)-5-ETHYLBENZOIC ACID: Contains an ethyl group instead of a methyl group.
Uniqueness
2-(4-TERT-BUTYLBENZAMIDO)-5-METHYLBENZOIC ACID is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both the tert-butyl and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H21NO3 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C19H21NO3/c1-12-5-10-16(15(11-12)18(22)23)20-17(21)13-6-8-14(9-7-13)19(2,3)4/h5-11H,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
YKASMWJEDXOPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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